molecular formula C21H21N3O5S B2909014 3,4-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 1005308-28-0

3,4-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2909014
CAS RN: 1005308-28-0
M. Wt: 427.48
InChI Key: MNUKMXABHFQOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMOTB, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMOTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. DMOTB has also been found to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DMOTB has a wide range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress in the brain. DMOTB has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMOTB for use in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, DMOTB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on DMOTB. One area of interest is the development of new cancer therapies based on DMOTB and related compounds. Other potential areas of research include the use of DMOTB in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and the investigation of its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of DMOTB and its potential side effects.

Synthesis Methods

The synthesis of DMOTB involves the use of several chemical reactions, including the condensation of 2-aminothiazole with 3,4-dimethoxybenzaldehyde, followed by the reaction of the resulting product with 3-methoxyaniline. The final step involves the acylation of the resulting intermediate product with 4-(2-oxoethyl)benzoic acid chloride.

Scientific Research Applications

DMOTB has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research, where DMOTB has been found to have potent anti-cancer properties. DMOTB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(10-16)22-19(25)11-15-12-30-21(23-15)24-20(26)13-7-8-17(28-2)18(9-13)29-3/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKMXABHFQOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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